Hydromorphone hydrochloride

Catalog No.
S620604
CAS No.
71-68-1
M.F
C17H20ClNO3
M. Wt
321.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydromorphone hydrochloride

CAS Number

71-68-1

Product Name

Hydromorphone hydrochloride

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1

InChI Key

XHILEZUETWRSHC-NRGUFEMZSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl

Synonyms

Dihydromorphinone, Dilaudid, Hydromorphon, Hydromorphone, Hydromorphone Hydrochloride, Laudacon, Palladone

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl

Analgesic Efficacy and Comparison Studies:

  • Post-Surgical Pain Management: Researchers have compared the effectiveness of hydromorphone hydrochloride to other pain medications, such as sufentanil, in managing post-surgical pain in children. Studies have shown that hydromorphone may be more effective in reducing pain scores and improving recovery time compared to sufentanil, with similar safety profiles [].
  • Cancer Pain Management: Hydromorphone is often used as an alternative to morphine for treating cancer pain due to its potency and potentially lower risk of side effects in patients with kidney dysfunction []. Research studies compare the efficacy and safety of hydromorphone with other opioids like oxycodone for managing cancer pain in various patient populations [].

Understanding Opioid Mechanisms and Effects:

  • Opioid Receptor Interactions: Scientific research investigates how hydromorphone interacts with specific opioid receptors in the brain and body to produce its analgesic effects. This research helps scientists understand the mechanisms of pain relief and develop new, more targeted pain management strategies [].
  • Addiction and Dependence Studies: Researchers use hydromorphone in controlled settings to study the development of opioid dependence and addiction. This research helps to develop strategies for preventing and treating opioid misuse and addiction [].

Hydromorphone hydrochloride is a potent opioid analgesic derived from morphine, classified as a hydrogenated ketone. Its chemical formula is C17H19NO3HClC_{17}H_{19}NO_3\cdot HCl, and it has been utilized clinically since the 1920s. The compound is known for its high potency and efficacy in treating moderate to severe pain, often used in acute and chronic pain management settings. Hydromorphone functions primarily as an agonist at the mu-opioid receptors, resulting in significant analgesic effects without necessarily causing loss of consciousness .

Hydromorphone acts primarily on the central nervous system (CNS) by binding to mu-opioid receptors. This binding mimics the effects of endogenous opioids, such as endorphins, which naturally reduce pain perception. By binding to these receptors, hydromorphone inhibits the transmission of pain signals to the brain, resulting in pain relief [].

Hydromorphone is a potent opioid and carries significant risks:

  • Addiction: Hydromorphone is highly addictive, with a high potential for dependence and abuse. Long-term use can lead to tolerance, requiring higher doses to achieve the same level of pain relief [].
  • Respiratory depression: A major risk associated with opioids is respiratory depression, which can be life-threatening. Hydromorphone can slow down breathing, especially at high doses or in individuals with compromised respiratory function.
  • Other hazards: Hydromorphone can also cause constipation, drowsiness, nausea, and vomiting. It can interact with other medications, potentially leading to serious side effects.

Hydromorphone undergoes extensive hepatic metabolism, primarily through glucuronidation, where it is converted into hydromorphone-3-glucuronide. This metabolite accounts for over 95% of the drug's metabolic products. Minor pathways also exist, including the formation of norhydromorphone via cytochrome P450 enzymes such as CYP3A4 and CYP2C9 . The elimination of hydromorphone occurs predominantly through the urine, with only a small fraction excreted unchanged .

Hydromorphone can be synthesized through several methods, primarily involving the modification of morphine. Key steps include:

  • Hydrogenation: Morphine undergoes hydrogenation to modify its structure.
  • Carbonyl Introduction: The hydroxyl group at carbon 6 is converted to a carbonyl group.
  • Elimination of Double Bonds: The double bond between carbons 7 and 8 is removed.

These modifications enhance hydromorphone's potency compared to morphine while altering its pharmacokinetic properties .

Hydromorphone hydrochloride is primarily used for:

  • Pain Management: Effective in treating moderate to severe pain in various clinical settings.
  • Palliative Care: Used for pain relief in patients with terminal illnesses.
  • Postoperative Pain Control: Administered following surgical procedures to manage pain effectively.

It is available in multiple formulations, including oral tablets, liquid solutions, and injectable forms .

Hydromorphone has significant interactions with other central nervous system depressants, such as alcohol and benzodiazepines, which can exacerbate respiratory depression risks. Studies have shown that co-administration with other opioids may not significantly alter efficacy but can increase the potential for adverse effects . Additionally, hydromorphone's metabolism can be affected by drugs that inhibit or induce cytochrome P450 enzymes, influencing its pharmacokinetics and safety profile .

Hydromorphone shares structural and functional similarities with several other opioids. Below is a comparison highlighting its uniqueness:

CompoundChemical StructurePotency (relative to morphine)Primary Use
MorphineC₁₇H₁₉NO₃1 (baseline)Moderate to severe pain
OxycodoneC₁₈H₂₁NO₄1.5Moderate to severe pain
OxymorphoneC₁₇H₂₁NO₃3Severe pain
FentanylC₂₂H₂₈N₂O50-100Severe pain
MethadoneC₁₈H₂₅NO0.1Chronic pain management

Uniqueness of Hydromorphone:

  • Potency: Hydromorphone is more potent than morphine but less so than fentanyl.
  • Metabolic Profile: It has a unique metabolic pathway primarily involving glucuronidation.
  • Formulation Versatility: Available in various forms suitable for different clinical scenarios.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

321.1131712 g/mol

Monoisotopic Mass

321.1131712 g/mol

Heavy Atom Count

22

UNII

L960UP2KRW

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (12.96%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (85.19%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (11.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (12.96%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (12.96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

71-68-1

Wikipedia

Hydromorphone hydrochloride

FDA Medication Guides

Exalgo
Hydromorphone Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
SPECGX LLC
10/07/2019
Palladone
CAPSULE, EXTENDED RELEASE;ORAL
PURDUE PHARMA LP
04/16/2014
Dilaudid
Hydromorphone Hydrochloride
SOLUTION;ORAL
TABLET;ORAL
RHODES PHARMS
12/15/2023
PADAGIS US
03/04/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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